The 3,4-Dihydroquinoxalin-2(1H)-one Scaffold: Mechanisms of Action, Rational SAR, and Validation Protocols
The 3,4-Dihydroquinoxalin-2(1H)-one Scaffold: Mechanisms of Action, Rational SAR, and Validation Protocols
Executive Summary: A Privileged Heterocyclic Scaffold
In modern medicinal chemistry, the 3,4-dihydroquinoxalin-2(1H)-one core is recognized as a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While derivatives of this scaffold exhibit a broad spectrum of pharmacological activities—including AMPA receptor antagonism for anticonvulsant applications and dual COX-2/LDHA inhibition in colorectal cancer—their most profound and clinically relevant mechanism of action is tubulin polymerization inhibition .
By acting as high-affinity ligands for the colchicine-binding site on tubulin, specific 3,4-dihydroquinoxalin-2(1H)-one derivatives function as potent tumor-vascular disrupting agents (tumor-VDAs). This whitepaper dissects the molecular causality behind this mechanism, outlines the structure-activity relationship (SAR) driving rational drug design, and provides field-proven, self-validating protocols for evaluating these compounds.
Core Mechanism of Action: Colchicine-Site Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are critical for maintaining cell shape, intracellular transport, and mitotic spindle formation. The primary mechanism of action for highly active 3,4-dihydroquinoxalin-2(1H)-one derivatives (specifically those bearing pyrimidine or quinazoline substitutions at the C4 position) is the competitive inhibition of tubulin polymerization via the colchicine binding site.
Molecular Causality of Target Engagement
The colchicine binding site is buried deep within the interface between the α- and β-tubulin subunits. When a 3,4-dihydroquinoxalin-2(1H)-one derivative enters this hydrophobic pocket, it acts as a wedge.
-
α-Tubulin Interaction: The lactam C-ring (3,4-dihydropyrazin-2(1H)-one) acts as a crucial hydrogen bond donor and acceptor, anchoring the molecule to the α-subunit.
-
β-Tubulin Interaction: The substituted pyrimidine or quinazoline ring extends into the β-subunit, forming hydrophobic interactions that lock the tubulin heterodimer in a "curved" conformation.
Because microtubule assembly requires tubulin dimers to adopt a "straight" conformation, this binding physically prevents the dimers from incorporating into the growing plus-end of the microtubule. This leads to catastrophic microtubule depolymerization, G2/M phase cell cycle arrest, and ultimately, apoptosis. Furthermore, in the tumor microenvironment, this cytoskeletal collapse causes immature endothelial cells lining tumor blood vessels to round up and detach, leading to rapid vascular occlusion and tumor necrosis—the hallmark of 1[1].
Fig 1. Mechanism of tubulin polymerization inhibition and subsequent vascular disruption.
Structure-Activity Relationship (SAR) & Rational Design
The evolution of these compounds relies on precise structural tuning. Modifying the 3,4-dihydroquinoxalin-2(1H)-one core drastically alters pharmacokinetic properties and binding affinity.
The Role of the Lactam C-Ring
Replacing a flexible piperidine ring with the rigid lactam C-ring (3,4-dihydropyrazin-2(1H)-one) restricts the conformational freedom of the molecule. This entropy-driven optimization reduces the energy penalty upon binding to tubulin, increasing antiproliferative potency by 3- to 6-fold compared to earlier generation leads.
C2-Substitutions on the Pyrimidine/Quinazoline Ring
Extensive SAR studies reveal that appropriate substitutions at the C2 position of the attached pyrimidine or quinazoline B-ring are critical:
-
Linear Alkylamino Groups: These are highly favorable because they project perfectly into a narrow hydrophobic sub-pocket within the β-tubulin subunit without inducing steric clashes.
-
H-Bond Donors: The presence of -NH or -OH groups significantly enhances antiproliferative potency by establishing secondary anchor points within the binding site.
-
Steric Limitations: Bulky substituents at this position cause the molecule to protrude from the binding pocket, drastically reducing efficacy.
Quantitative Efficacy Data
The structural optimizations described above have yielded compounds with extraordinary potency, as detailed in recent2[2].
| Compound Designation | Structural Modification | Primary Target | IC50 / GI50 (In Vitro) | Half-life (Liver Microsomes) |
| Compound 2 | 7-Methoxy-4-(2-methylquinazolin-4-yl)... | Tubulin (Colchicine Site) | ~0.1 nM (Subnanomolar) | Moderate |
| Compound 6a | 4-(2-chloroquinazo-4-yl)-7-methoxy... | Tubulin (Colchicine Site) | 0.53 − 2.01 nM | Moderate |
| Compound 12k | Pyrimidine dihydroquinoxalinone deriv. | Tubulin (Colchicine Site) | 0.2 nM | > 300 min |
Table 1: Comparative in vitro cytotoxicity and metabolic stability of leading 3,4-dihydroquinoxalin-2(1H)-one derivatives against human tumor cell lines (e.g., melanoma, breast cancer).
Secondary Mechanisms: Beyond Oncology
While tubulin inhibition dominates the oncological focus, the 3,4-dihydroquinoxalin-2(1H)-one scaffold exhibits remarkable versatility:
-
AMPA Receptor Antagonism: Derivatives such as 1-ethyl-3-hydrazinyl-quinoxalin-2-1H-one have been engineered to cross the blood-brain barrier and act as non-competitive antagonists at the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. By dampening excitatory glutamatergic neurotransmission, these compounds demonstrate significant 3[3].
-
Dual COX-2 and LDHA Inhibition: Certain Schiff base derivatives of quinoxalinones have been identified as dual inhibitors targeting both Cyclooxygenase-2 (COX-2) and Lactate Dehydrogenase A (LDHA). This dual action disrupts both the inflammatory PGE2 biosynthesis pathway and the metabolic "Warburg effect," showing promise in 4[4].
Experimental Workflows & Self-Validating Protocols
To rigorously evaluate the mechanism of action of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives, researchers must employ self-validating biochemical and cellular assays. The following protocols are designed with built-in causality checks to ensure data integrity.
Fig 2. Self-validating experimental workflow for evaluating tubulin-binding VDA candidates.
Protocol 1: In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay quantifies the direct biochemical target engagement of the compound.
-
Rationale for Reagents:
-
PIPES Buffer (pH 6.9): Maintains the physiological ionization state of tubulin residues necessary for dimerization.
-
GTP (1 mM): Tubulin requires GTP binding at the exchangeable E-site on β-tubulin to undergo the conformational change required for polymerization.
-
Glycerol (10% v/v): Acts as a thermodynamic driver, lowering the critical concentration of tubulin required for assembly, ensuring a robust, measurable baseline signal.
-
-
Step-by-Step Method:
-
Prepare a reaction mix containing 3 mg/mL purified porcine brain tubulin in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and 10% glycerol.
-
Add a fluorescent reporter (e.g., DAPI) that shifts its emission spectrum upon binding to polymerized microtubules.
-
Pre-warm a 96-well half-area plate to 37°C.
-
Add the test compound (serial dilutions from 10 µM to 0.1 nM).
-
Self-Validation Controls: Include a vehicle control (0.1% DMSO) to establish the 100% polymerization Vmax. Include Colchicine (3 µM) as a positive control for inhibition, and Paclitaxel (3 µM) as a positive control for stabilization. If Paclitaxel fails to increase the Vmax relative to DMSO, the tubulin batch is compromised and the assay must be rejected.
-
Monitor fluorescence (Ex: 340 nm, Em: 410 nm) continuously for 60 minutes at 37°C using a microplate reader.
-
Protocol 2: Cellular Target Engagement via Immunofluorescence
Biochemical binding does not guarantee cellular efficacy due to potential membrane impermeability or rapid efflux (e.g., via P-glycoprotein). This protocol validates intracellular target engagement.
-
Rationale for Reagents: Warm fixatives are strictly required. Cold treatments will artificially depolymerize microtubules, yielding false-positive results for tubulin inhibitors.
-
Step-by-Step Method:
-
Seed target cancer cells (e.g., A375 melanoma cells) on glass coverslips and allow adherence for 24 hours.
-
Treat with the test compound at its calculated IC50 and IC90 concentrations for 16 hours.
-
Fixation: Rapidly aspirate media and add pre-warmed (37°C) 4% Paraformaldehyde (PFA) in PBS for 15 minutes. PFA preserves the 3D architecture of the cytoskeleton without inducing cold-shock depolymerization.
-
Permeabilize with 0.1% Triton X-100 in PBS for 5 minutes.
-
Block with 5% BSA, then incubate with primary mouse anti-α-tubulin antibody (1:500) overnight at 4°C.
-
Wash and incubate with an Alexa Fluor 488-conjugated secondary antibody. Counterstain nuclei with DAPI.
-
Data Interpretation: Vehicle-treated cells should display a fine, filamentous microtubule network. Cells treated with active 3,4-dihydroquinoxalin-2(1H)-one derivatives will exhibit diffuse, hazy cytoplasmic fluorescence (indicating depolymerized tubulin) and multi-nucleated or fragmented nuclei (indicating mitotic catastrophe).
-
References
- In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents.National Institutes of Health (NIH) / PMC.
- Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo.National Institutes of Health (NIH) / ACS Pharmacology & Translational Science.
- Quinoxalin-2(1H)-one derived AMPA-receptor antagonists: Design, synthesis, molecular docking and anticonvulsant activity.ResearchGate / Medicinal Chemistry Research.
- Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses.ResearchGate.
Sources
- 1. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
